Diquat

説明

特性

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1/h1-8H,9-10H2/q+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJFEGQWDCRVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034554 | |

| Record name | Diquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diquat is a yellow crystalline solid dissolved in a liquid carrier. It is a water emulsifiable liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Dibromide salt: Yellow crystals. Commercial product may be found in a liquid concentrate or a solution. [NIOSH], Yellow crystalline solid dissolved in a liquid carrier. | |

| Record name | DIQUAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diquat | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIQUAT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/335 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NIOSH, 2023) | |

| Record name | DIQUAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIQUAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.22 to 1.27 at 68 °F (USCG, 1999), 1.22-1.27 | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIQUAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIQUAT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/335 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.000010 mmHg at 68 °F (NTP, 1992), <0.000010 mmHg | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIQUAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIQUAT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/335 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

85-00-7; 2764-72-9, 2764-72-9, 231-36-7 | |

| Record name | DIQUAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diquat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000231367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquat [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9A615U4MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIQUAT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/335 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

less than 608 °F (decomposes) (NTP, 1992), <608 °F (decomposes) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIQUAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIQUAT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/335 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Diquat-induced oxidative stress pathways

An In-depth Technical Guide to Diquat-Induced Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,1'-ethylene-2,2'-bipyridylium) is a non-selective, fast-acting herbicide used globally for crop desiccation and aquatic weed control.[1] Its toxicity poses significant health risks to humans and animals upon exposure, primarily targeting organs such as the liver, kidneys, lungs, and brain.[2][3] The principal mechanism underlying this compound's toxicity is the induction of severe intracellular oxidative stress.[4] This is driven by its ability to undergo redox cycling, a process that generates vast quantities of reactive oxygen species (ROS).[2][5]

This guide provides a detailed examination of the molecular pathways involved in this compound-induced oxidative stress, summarizing key quantitative data, outlining experimental protocols for assessing its effects, and visualizing the core signaling cascades.

Core Mechanism: Redox Cycling and ROS Generation

The foundation of this compound's toxicity is a futile redox cycle that continuously produces superoxide anions (O₂•⁻). This process involves a one-electron reduction of the this compound dication (DQ²⁺) by cellular reductases, primarily NADPH-cytochrome P450 reductase, to form a this compound radical cation (DQ•⁺).[2][6] This unstable radical then rapidly reacts with molecular oxygen (O₂), regenerating the parent this compound dication and producing a superoxide anion.[1][7]

The regenerated this compound is immediately available for another reduction, creating a catalytic cycle that consumes cellular reducing equivalents (like NADPH) and generates a continuous flux of O₂•⁻.[1] This initial ROS can be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), which can then be transformed into the highly reactive hydroxyl radical (•OH) through Fenton or Haber-Weiss reactions, further exacerbating cellular damage.[1][8]

References

- 1. Molecular mechanisms in this compound-induced organs injury:insights into cell signaling and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox Cycling and Increased Oxygen Utilization Contribute to this compound-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Mechanism and treatment of this compound poisoning [lcjzen.whuhzzs.com]

- 5. Redox cycling and increased oxygen utilization contribute to this compound-induced oxidative stress and cytotoxicity in Chinese hamster ovary cells overexpressing NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imaging Findings and Toxicological Mechanisms of Nervous System Injury Caused by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 protects against this compound-induced liver and lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Unseen Ripple: A Technical Guide to the Toxicological Effects of Diquat on Non-Target Organisms

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium ion) is a non-selective, fast-acting contact herbicide and desiccant widely used in agriculture and for the control of aquatic weeds.[1][2] Its herbicidal action is primarily mediated through the disruption of cell membranes and interference with photosynthesis, leading to the generation of reactive oxygen species (ROS).[2][3] While effective in managing target plant species, the broad-spectrum activity of this compound raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on a range of non-target species, from aquatic invertebrates to terrestrial vertebrates. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting quantitative toxicological data, detailing experimental methodologies, and visualizing key molecular pathways involved in this compound-induced toxicity.

Ecotoxicological Profile of this compound

This compound's environmental fate is characterized by its strong and rapid binding to soil and sediment particles, which generally limits its bioavailability and leaching into groundwater.[1] However, in the aquatic environment, its persistence in the water column can vary, posing a direct threat to aquatic life before it becomes inactivated.[4] The toxicological effects of this compound are observed across a wide array of non-target organisms, with varying degrees of sensitivity.

Toxicity to Aquatic Organisms

Invertebrates: Aquatic invertebrates, particularly crustaceans, exhibit high sensitivity to this compound. Species such as Daphnia and Hyalella are among the most susceptible.[1][5] The primary mechanisms of toxicity are believed to be direct lethal effects and the indirect consequences of habitat loss due to the destruction of aquatic vegetation.[4]

Fish: The toxicity of this compound to fish is species-dependent. While some species like bluegill sunfish show a degree of tolerance, others, such as walleye, are particularly sensitive.[1][4] The primary mode of fish kills in real-world scenarios is often indirect, resulting from severe dissolved oxygen depletion caused by the rapid decomposition of large amounts of treated aquatic vegetation.[6] Histopathological examinations of fish exposed to this compound have revealed damage to the gills and liver, including lamellar fusion and hepatocyte hypertrophy.[7]

Amphibians: Amphibians are also at risk from this compound exposure. Studies on tadpoles have demonstrated that this compound can lead to reduced survival, malformations, and altered swimming behavior.[8][9] The Frog Embryo Teratogenesis Assay-Xenopus (FETAX) has been employed to assess the embryotoxic and teratogenic potential of this compound formulations.[10][11]

Toxicity to Terrestrial Organisms

Birds: this compound exhibits a range of toxicity to avian species, from slightly to moderately toxic.[12] Exposure can occur through the ingestion of treated vegetation or contaminated water.

Mammals: The acute oral toxicity of this compound in mammals is considered moderate, with species-specific differences in LD50 values.[12][13] While absorption from the gastrointestinal tract is relatively low, this compound can induce a range of adverse effects, including impacts on the gastrointestinal tract, kidneys, and liver.[12] Unlike its structural analog paraquat, this compound does not typically cause the same degree of progressive pulmonary fibrosis.[4] However, severe poisoning cases in humans have been associated with significant central nervous system effects, including brain stem infarction.[4]

Soil Microorganisms: The impact of this compound on soil microbial communities is an area of ongoing research. While some studies suggest that this compound can alter the abundance of certain microbial phyla, such as Actinobacteria and Proteobacteria, the overall long-term effects on soil microbial richness and diversity are not yet fully understood.[14]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of this compound to a variety of non-target organisms. These values are essential for risk assessment and for establishing safe environmental concentrations.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Taxon | Endpoint (LC50) | Concentration (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-h LC50 | 5.0 | 96 hours | [1] |

| Lepomis macrochirus (Bluegill Sunfish) | Fish | 96-h LC50 | 140 | 96 hours | [1] |

| Stizostedion vitreum (Walleye) | Fish | 96-h LC50 | 0.74 - 4.9 | 96 hours | [15] |

| Oreochromis niloticus (Nile Tilapia) | Fish | 96-h LC50 | 37.28 | 96 hours | [7] |

| Daphnia magna (Water Flea) | Invertebrate | 24-h LC50 | 1.0 - 2.0 | 24 hours | [1] |

| Hyalella azteca (Amphipod) | Invertebrate | 24-h LC50 | 0.6 | 24 hours | [1] |

| Xenopus laevis (African Clawed Frog) | Amphibian | 96-h LC50 | 0.83 (a.e.) | 96 hours | [10] |

| Physalaemus cuvieri | Amphibian | 336-h LC50 | >1.5 | 336 hours | [9] |

a.e. = acid equivalent

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

| Species | Taxon | Endpoint (LD50) | Dose (mg/kg bw) | Route of Exposure | Reference |

| Rat | Mammal | Oral LD50 | 120 - 231 | Oral | [12][13] |

| Mouse | Mammal | Oral LD50 | 233 | Oral | [12] |

| Rabbit | Mammal | Oral LD50 | 188 | Oral | [12] |

| Guinea Pig | Mammal | Oral LD50 | 187 | Oral | [12] |

| Dog | Mammal | Oral LD50 | 187 | Oral | [12] |

| Cattle | Mammal | Oral LD50 | ~30 | Oral | [13] |

| Anas platyrhynchos (Mallard Duck) | Bird | Acute Oral LD50 | 564 | Oral | [12] |

| Hen | Bird | Oral LD50 | 200 - 400 | Oral | [12] |

| Rabbit | Mammal | Dermal LD50 | >400 | Dermal | [13] |

Key Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the accurate assessment of a chemical's toxicity. The following sections outline the methodologies for key experiments cited in the toxicological evaluation of this compound.

Aquatic Toxicity Testing: Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

-

Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).

-

Test Conditions:

-

System: Static, semi-static, or flow-through systems can be used. Flow-through systems are preferred for substances that are unstable in water.

-

Water: Reconstituted soft or hard water with a pH between 6.0 and 8.5. Temperature should be maintained at a constant, appropriate level for the test species (e.g., 15 ± 1 °C for rainbow trout).

-

Loading: The number of fish per unit volume of test water should not be so high as to stress the fish.

-

-

Procedure:

-

A range of this compound concentrations is prepared. A control group (no this compound) is also included.

-

Fish are acclimated to the test conditions for at least 12 days.

-

Fish are randomly assigned to the different concentration groups and the control.

-

The fish are exposed to the this compound concentrations for 96 hours.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as the probit or logit method.

Amphibian Toxicity Testing: Frog Embryo Teratogenesis Assay-Xenopus (FETAX) (Based on ASTM E1439-98)

The FETAX protocol is a 96-hour whole-embryo static-renewal developmental toxicity assay used to assess the potential for a substance to cause mortality, malformation, and growth inhibition in amphibian embryos.

-

Test Organism: Embryos of the African Clawed Frog (Xenopus laevis).

-

Test Conditions:

-

System: Static-renewal. Test solutions are renewed every 24 hours.

-

Solution: FETAX solution (a defined salt solution).

-

Temperature: Maintained at 23 ± 1 °C.

-

-

Procedure:

-

A series of this compound concentrations and a control are prepared.

-

Normally developing mid-blastula stage embryos are selected for the test.

-

Embryos are placed in the test solutions and incubated for 96 hours.

-

At the end of the exposure period, mortality is recorded, and surviving larvae are examined for malformations and their length is measured.

-

-

Data Analysis:

-

The 96-hour LC50 (lethality) and EC50 (malformation) are determined.

-

The Teratogenic Index (TI) is calculated as the ratio of LC50 to EC50. A TI value ≥ 1.5 suggests a potential teratogenic hazard.

-

Growth inhibition is assessed by comparing the length of larvae in the treatment groups to the control group.

-

Mammalian Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on its LD50.

-

Test Species: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals is dosed with the starting dose.

-

The outcome (mortality or survival) determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality is observed, the test is repeated at a higher dose level.

-

This process continues until the toxicity category can be determined.

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

-

Data Analysis: The method allows for the classification of the substance into one of five toxicity classes based on the observed outcomes at different dose levels.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound in non-target organisms is primarily driven by its ability to induce oxidative stress. However, recent research has begun to elucidate more specific signaling pathways that are disrupted by this compound exposure.

Oxidative Stress and the Nrf2/ARE Signaling Pathway

This compound undergoes redox cycling within cells, a process that generates a significant amount of reactive oxygen species (ROS), including superoxide anions.[3] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

The Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stressors like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Studies in piglets and IPEC-J2 cells have shown that this compound-induced oxidative stress can be alleviated by agents that activate the Nrf2/ARE pathway.[16]

Caption: this compound-induced oxidative stress and the Nrf2/ARE signaling pathway.

Interference with Wnt Signaling

Recent studies in the pond snail Lymnaea palustris have revealed that this compound can disrupt the Wnt signaling pathway at concentrations below those that initiate widespread ROS-induced cell death.[1][17] The Wnt pathway is crucial for embryonic development, and its disruption can lead to developmental abnormalities. This compound appears to inhibit both the canonical and non-canonical Wnt pathways, potentially by interfering with the function of the key signaling protein Dishevelled. This disruption can lead to cytoskeletal damage and dysregulation of intracellular calcium levels.[1][17]

Caption: Proposed mechanism of this compound's interference with Wnt signaling pathways.

Conclusion

The available scientific evidence clearly demonstrates that this compound, while an effective herbicide, poses a significant toxicological risk to a wide range of non-target organisms. The primary mechanism of toxicity is the induction of oxidative stress through the generation of reactive oxygen species. However, emerging research indicates that this compound may also exert its effects through more specific mechanisms, such as the disruption of critical developmental signaling pathways like the Wnt pathway.

For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological effects and their underlying mechanisms is paramount. The quantitative data and experimental protocols presented in this guide provide a foundation for conducting robust environmental risk assessments and for developing strategies to mitigate the unintended consequences of this compound use. Furthermore, the elucidation of the signaling pathways involved in this compound toxicity may offer insights into potential therapeutic interventions for accidental poisonings and provide a basis for the development of safer, more target-specific herbicides. Continued research is essential to fill the existing knowledge gaps, particularly concerning the chronic and sublethal effects of this compound on non-target populations and the intricate molecular interactions that govern its toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the Aquatic Herbicide this compound on Non-Target Aquatic Biota: A Mesocosm Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging Findings and Toxicological Mechanisms of Nervous System Injury Caused by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noaa.gov [noaa.gov]

- 5. mass.gov [mass.gov]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Exposure Impacts of this compound dibromide herbicide formulation on amphibian larval development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic exposure to this compound-based herbicide induces morphological, behavioral, and growth alterations in Physalaemus cuvieri tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lethal and Teratogenic Impacts of Imazapyr, this compound Dibromide, and Glufosinate Ammonium Herbicide Formulations Using Frog Embryo Teratogenesis Assay-Xenopus (FETAX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound [sitem.herts.ac.uk]

- 13. This compound dibromide [sitem.herts.ac.uk]

- 14. Effect of this compound on gut health: molecular mechanisms, toxic effects, and protective strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Cellular effects of this compound dibromide exposure: Interference with Wnt signaling and cytoskeletal development | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on Diquat Dibromide's Role in Inducing Cellular Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat dibromide (DQ) is a non-selective bipyridine herbicide widely used in agriculture.[1][2][3] Its structural similarity to paraquat raises significant toxicological concerns, as accidental or intentional ingestion can lead to severe organ damage and high mortality rates.[4] While specific antidotes are unavailable, research into the molecular mechanisms of DQ toxicity is crucial for developing therapeutic strategies.[4] A primary mechanism of DQ-induced cytotoxicity is the induction of cellular apoptosis, or programmed cell death. This guide provides a detailed examination of the signaling pathways, molecular players, and experimental evidence surrounding DQ's role in this process.

The Central Role of Oxidative Stress

The foundational event in this compound-induced apoptosis is the generation of excessive reactive oxygen species (ROS), leading to a state of severe oxidative stress.[4][5][6] This process unfolds through a redox cycling mechanism:

-

Cellular Uptake: this compound enters the cell.

-

Reduction: Intracellularly, DQ is reduced by enzymes like NADPH-cytochrome P450 reductase to form a radical cation (DQ•+).

-

ROS Generation: This radical cation reacts with molecular oxygen (O₂) to regenerate the parent DQ molecule and produce a superoxide anion (O₂•⁻). This rapid regeneration allows a single DQ molecule to generate a large number of ROS.[4]

-

Further Reactions: The superoxide anion can be converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), the latter via the iron-catalyzed Fenton reaction.[4]

This massive production of ROS overwhelms the cell's antioxidant defenses, such as glutathione (GSH), leading to widespread damage of lipids, proteins, and DNA, which ultimately triggers apoptotic signaling cascades.[1][4]

Signaling Pathways in this compound-Induced Apoptosis

This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, although crosstalk with other signaling cascades like the NF-κB pathway also plays a significant role.

The Intrinsic (Mitochondrial) Pathway

The mitochondrion is a key target of DQ-induced oxidative stress.[1] The excessive ROS production directly damages mitochondrial components, leading to mitochondrial dysfunction, which is a critical step in initiating apoptosis.[1][5][6][7]

Key Events:

-

Mitochondrial Permeability Transition (MPT): ROS-induced damage leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of the mitochondrial membrane potential (MMP).[8][9]

-

Cytochrome c Release: The disruption of the outer mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis.[1][8][10]

-

Regulation by Bcl-2 Family Proteins: This process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote mitochondrial outer membrane permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[10][11][12] this compound exposure often leads to an increased Bax/Bcl-2 ratio, tipping the balance in favor of apoptosis.[1]

Caption: Intrinsic pathway of this compound-induced apoptosis.

Crosstalk with Inflammatory Pathways (NF-κB and p53)

Recent studies have illuminated the role of inflammatory signaling in DQ-induced cell death. This compound can induce the nuclear accumulation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the tumor suppressor protein p53.[3][7]

-

NF-κB Activation: DQ-induced oxidative stress can activate the NF-κB pathway, a key regulator of inflammation.[7]

-

p53 Involvement: NF-κB activation can, in turn, lead to an increase in p53.[7] Both NF-κB and p53 can promote the expression of pro-apoptotic genes and contribute to mitochondrial dysfunction, thereby amplifying the apoptotic signal.[3][7]

-

Inflammatory Mediators: This signaling axis also increases the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-α (TNF-α), which further contribute to cellular damage and apoptosis.[7]

Quantitative Analysis of Apoptotic Events

The following table summarizes quantitative data from various studies, illustrating the dose- and time-dependent effects of this compound on key apoptotic markers.

| Cell Line | This compound Conc. | Exposure Time | Observed Effect | Reference |

| SH-SY5Y | 1-500 µM | 24 h | Significant, dose-dependent increase in ROS production. | [13] |

| SH-SY5Y | 10 µM, 100 µM | 14 days | Significant reduction in cell viability. | [13] |

| HeLa | 10 µM | 17 h | Moderate (~10%) reduction in cell viability. | [14] |

| HeLa | 100 µM | 17 h | Significant (~44%) reduction in cell viability. | [14] |

| PC12 Cells | Not Specified | Not Specified | Increased activation of caspases, inhibition of mitochondrial complex I. | [7] |

| IPEC-J2 | Not Specified | Not Specified | Enhanced intracellular ROS, increased mitochondrial depolarization. | [9] |

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies used. Below are detailed protocols for key experiments in studying this compound-induced apoptosis.

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 17-24 hours).[14] Include untreated controls.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound as described above.

-

Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Annexin V-/PI-: Live cells

-

Annexin V+/PI-: Early apoptotic cells

-

Annexin V+/PI+: Late apoptotic/necrotic cells

-

Measurement of Intracellular ROS (H₂DCF-DA Assay)

This assay uses a fluorescent probe that becomes oxidized in the presence of ROS.

-

Cell Treatment: Treat cells with this compound in a suitable plate or dish.[14]

-

Probe Loading: After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (H₂DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.[14]

-

Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with excitation/emission wavelengths of ~495/525 nm. The increase in fluorescence is proportional to the amount of intracellular ROS.[14]

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound dibromide induces cellular apoptosis primarily through the generation of overwhelming oxidative stress, which triggers the mitochondria-dependent intrinsic pathway.[1][7] Key events include mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, a process modulated by Bcl-2 family proteins and amplified by inflammatory signaling through NF-κB and p53.[1][3][7]

For professionals in drug development, understanding these mechanisms is paramount. Therapeutic strategies could focus on:

-

Antioxidants: Compounds like N-acetylcysteine have shown promise in attenuating DQ-induced cytotoxicity by scavenging ROS.[7]

-

Mitochondrial Stabilizers: Agents that prevent mPTP opening or preserve mitochondrial membrane potential could inhibit the initiation of apoptosis.

-

Inhibition of Inflammatory Pathways: Targeting the NF-κB or p53 pathways could disrupt the amplification loop that exacerbates DQ-induced damage.[7]

Further research should aim to fully elucidate the complex interplay between apoptosis, autophagy, and necroptosis in this compound toxicity and to identify more specific molecular targets for the development of effective clinical interventions.

References

- 1. Effects of Acute this compound Poisoning on Liver Mitochondrial Apoptosis and Autophagy in Ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms in this compound-induced organs injury:insights into cell signaling and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Induces Cell Death and dopamine Neuron Loss via Reactive Oxygen Species Generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB/p53-activated inflammatory response involves in this compound-induced mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol attenuates this compound-induced oxidative damage and apoptosis in intestinal porcine epithelial cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Apoptosis Regulators Bcl-2 and Caspase-3 [ouci.dntb.gov.ua]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-induced cytotoxicity on Vero and HeLa cell lines: effect of melatonin and dihydromelatonin - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Properties and Structure of Diquat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (IUPAC name: 6,7-dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-5,8-diium) is a non-selective contact herbicide and desiccant.[1][2][3] It belongs to the bipyridyl chemical class and is most commonly available as its dibromide or dichloride salt.[1][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on data relevant to researchers and professionals in the chemical and life sciences.

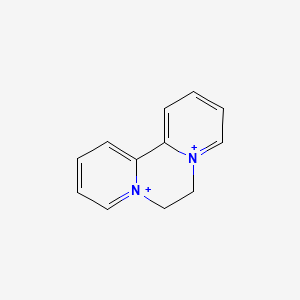

Chemical Structure and Identification

This compound is an organic dication formed by an ethylene bridge connecting the nitrogen atoms of 2,2'-bipyridine.[5][6] The cationic nature of the molecule is a key feature influencing its solubility and biological activity.

Caption: Chemical structure of the this compound dication.

| Identifier | Value |

| IUPAC Name | 6,7-dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-5,8-diium[1][4] |

| CAS Number | 2764-72-9 (dication)[6][7], 85-00-7 (dibromide)[1][8], 4032-26-2 (dichloride)[1][4] |

| Molecular Formula | C₁₂H₁₂N₂²⁺ (dication)[6][7][9], C₁₂H₁₂Br₂N₂ (dibromide)[1][10] |

| Canonical SMILES | C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31[2] |

| InChI (dication) | InChI=1S/C12H12N2/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1/h1-8H,9-10H2/q+2[5][7] |

| InChIKey (dication) | SYJFEGQWDCRVNX-UHFFFAOYSA-N[5][7] |

Physicochemical Properties

This compound is typically supplied as a yellow crystalline solid, often as the dibromide salt.[1][5] It is highly soluble in water but has limited solubility in nonpolar organic solvents.[11][12] The compound decomposes at high temperatures rather than exhibiting a distinct melting or boiling point.[1][5][8]

| Property | Value |

| Molar Mass | 184.24 g/mol (dication)[5][7], 344.05 g/mol (dibromide)[1], 362.06 g/mol (dibromide monohydrate)[13] |

| Appearance | Yellow crystalline solid[1][5] |

| Melting Point | Decomposes above 300 °C[1][11][12] |

| Boiling Point | Decomposes[5][8] |

| Density | 1.22 - 1.27 g/cm³ at 20 °C[5] |

| Water Solubility | 700,000 mg/L at 20 °C (70%)[8][11][12] |

| Vapor Pressure | < 0.00001 mmHg at 20 °C[5][8] |

| log P (Octanol-Water Partition Coefficient) | -4.60[10][12] |

| Redox Potential | -349 mV (for single-electron reduction)[11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound. Mass spectrometry, in particular, is a widely used technique.

| Spectroscopic Data | Value |

| UV-Vis Absorption (unreduced) | 310 nm[11] |

| UV-Vis Absorption (reduced radical) | 379 nm[11] |

| Mass Spectrometry (m/z) | 183.1 (singly charged cation [M-H]⁺)[14], 184 (singly charged radical ion [M]⁺•)[15], 92 (doubly charged ion M²⁺)[15] |

| Infrared Identification Peaks (cm⁻¹) | 441, 733, 1194, 1238, 1288, 1323, 1385, 1529, 1582[3] |

Mechanism of Action as an Herbicide

This compound's herbicidal activity stems from its ability to interfere with photosynthesis.[1][16] In the presence of light, it accepts an electron from Photosystem I (PSI), specifically from ferredoxin, to form a radical cation.[1] This radical cation then rapidly reacts with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1] The regeneration of the this compound dication allows for a continuous cycle of ROS production, leading to lipid peroxidation, cell membrane damage, and ultimately, rapid cell death and desiccation of plant tissues.[16][17][18]

Caption: this compound's mechanism of action via redox cycling.

Experimental Protocols

Synthesis of this compound Dibromide

A common method for the synthesis of this compound involves a two-step process:

-

Oxidative Coupling of Pyridine: Two molecules of pyridine are oxidatively coupled over a heated Raney nickel catalyst to form 2,2'-bipyridine.[1][9]

-

Quaternization: The resulting 2,2'-bipyridine is then reacted with 1,2-dibromoethane in a polar solvent, such as water or acetonitrile.[9][19] This reaction forms the cyclic ethylene-bridged this compound dication, which is then isolated as the dibromide salt.[19]

Analytical Method: UPLC-MS/MS for this compound Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in various matrices, such as plasma and water.[14][20]

Methodology Outline:

-

Sample Preparation: For plasma samples, a protein precipitation step is typically employed.[14] For water samples, direct injection may be possible, sometimes with the addition of an ion-pairing reagent to the mobile phase.[20][21]

-

Chromatographic Separation: Separation is achieved on a suitable column, such as a C18 or a specialized column designed for polar compounds.[15][22] A mobile phase gradient is used, often consisting of an aqueous solution with a volatile ion-pairing reagent (e.g., trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.[22]

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer operating in positive electrospray ionization (ESI+) mode.[15][21] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[14][15] Common transitions for this compound include m/z 183.1 → 156.6 and 183.1 → 129.5.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. db.pickmol.tech [db.pickmol.tech]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound | C12H12N2+2 | CID 6795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound (this compound dibromide) [cdc.gov]

- 9. This compound ion | 2764-72-9 [chemicalbook.com]

- 10. This compound Dibromide | C12H12Br2N2 | CID 6794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 188. This compound (AGP:1970/M/12/1) [inchem.org]

- 12. EXTOXNET PIP - this compound DIBROMIDE [extoxnet.orst.edu]

- 13. scbt.com [scbt.com]

- 14. Simultaneous determination of this compound and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. noaa.gov [noaa.gov]

- 17. This compound Herbicide | POMAIS [allpesticides.com]

- 18. News - this compound: weed control in a short period of time? [bigpesticides.com]

- 19. This compound dibromide [sitem.herts.ac.uk]

- 20. waters.com [waters.com]

- 21. agilent.com [agilent.com]

- 22. pubs.acs.org [pubs.acs.org]

Environmental Fate and Degradation of Diquat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dibromide) is a fast-acting, non-selective contact herbicide and desiccant. Its extensive use in agriculture and aquatic weed control necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth overview of the behavior of this compound in soil and water systems, including its degradation kinetics, primary degradation products, and the methodologies used to assess its environmental impact.

Data Presentation: Quantitative Summary

The environmental persistence and mobility of this compound are dictated by a combination of physical, chemical, and biological processes. The following tables summarize key quantitative data related to its degradation and sorption characteristics.

Table 1: this compound Half-Life in Soil and Water

| Matrix | Condition | Half-Life | References |

| Soil | Field | > 1000 days (highly persistent when bound) | --INVALID-LINK-- |

| Water | Aerobic, Aquatic | < 48 hours (in the water column) | --INVALID-LINK-- |

| Water | Photolysis (surface layers) | 1-3 weeks (when not adsorbed) | --INVALID-LINK-- |

| Water | Photolysis (UV source) | 48 hours (50% loss) | --INVALID-LINK-- |

| Sediment | Anaerobic | ~160 days (low bioavailability) | --INVALID-LINK-- |

Table 2: this compound Adsorption Coefficients in Soil

| Soil Type | Isotherm Model | Adsorption Coefficient | References |

| Vineyard Soil 1 | Linear | Kd: 1.28 x 10³ L kg⁻¹ | --INVALID-LINK-- |

| Vineyard Soil 1 | Freundlich | Kd: 1.01 x 10³ L kg⁻¹ | --INVALID-LINK-- |

| Vineyard Soil 2 | Curved | Kd: 418 L kg⁻¹ | --INVALID-LINK-- |

| Various Sediments | - | Koc: 205-691 ml/g | --INVALID-LINK-- |

Note: Kd represents a linearized partition coefficient for a Freundlich-type isotherm.*

Degradation Pathways

This compound degradation in the environment proceeds primarily through two mechanisms: photodegradation in water and, to a lesser extent, microbial degradation in soil and sediment.

Photodegradation in Water

In the presence of sunlight, particularly UV radiation, this compound in aqueous solutions undergoes photochemical degradation. This is considered a significant pathway for its dissipation in the water column when not adsorbed to particulate matter. The primary photodegradation product is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS).[1][2] Further irradiation can lead to the formation of picolinamide and subsequently picolinic acid, which can be further broken down into volatile fragments.[1]

Microbial Degradation

Microbial degradation of this compound is generally considered a slow process, especially when the herbicide is strongly adsorbed to soil and sediment particles, which makes it biologically unavailable.[3] However, some microorganisms have been shown to degrade this compound. For instance, the yeast Meyerozyma guilliermondii has been identified to degrade this compound through pathways involving C-C bond cleavage, hydroxylation, and demethylation.[4]

Experimental Protocols

Accurate assessment of this compound's environmental fate relies on robust analytical methodologies. Below are detailed protocols for key experiments.

Analysis of this compound in Soil by HPLC-MS/MS

This method provides high sensitivity and selectivity for the quantification of this compound residues in soil.

1. Sample Preparation and Extraction:

-

Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of 1 M ammonium acetate and 10 mL of methanol.

-

Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

-

Combine the supernatants.

-

2. Solid-Phase Extraction (SPE) Cleanup:

-

Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interferences.

-

Elution: Elute the this compound from the cartridge with 10 mL of 5% ammonium hydroxide in methanol.

3. Instrumental Analysis (UPLC-MS/MS):

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

-

Chromatographic Conditions:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly employed.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

-

Determination of this compound Photolysis Rate in Water

This protocol outlines a laboratory experiment to determine the photodegradation kinetics of this compound in an aqueous solution.

1. Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare buffered solutions at different pH values (e.g., 5, 7, and 9) to mimic various environmental conditions.

-

Spike the buffered solutions with the this compound stock solution to a known concentration.

2. Photolysis Experiment:

-

Place the this compound solutions in quartz tubes to allow for UV light penetration.

-

Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Maintain a constant temperature throughout the experiment.

-

Wrap control samples in aluminum foil to keep them in the dark and assess for any degradation not due to light.

-

Collect samples at predetermined time intervals.

3. Sample Analysis:

-

Analyze the collected samples for this compound concentration using a suitable analytical method, such as HPLC with UV detection or LC-MS/MS.

4. Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time.

-

Determine the first-order degradation rate constant (k) from the slope of the regression line.

-

Calculate the photolysis half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Conclusion

This compound exhibits distinct fate and degradation patterns in soil and water. In aquatic environments, it is rapidly removed from the water column primarily through strong adsorption to sediment and suspended particles, with photodegradation being a key degradation pathway for the unadsorbed fraction. In soil, this compound is highly persistent due to its strong binding to clay minerals and organic matter, which significantly limits its bioavailability and microbial degradation. The information and protocols provided in this guide offer a comprehensive resource for professionals involved in the environmental risk assessment and management of this widely used herbicide.

References

- 1. Influence of copper on the adsorption and desorption of paraquat, this compound, and difenzoquat in vineyard acid soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 3. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 4. chemsafetypro.com [chemsafetypro.com]

Diquat's Impact on Mitochondrial Function and Bioenergetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquat, a non-selective bipyridyl herbicide, exerts significant toxicity primarily through mechanisms that disrupt mitochondrial function and cellular bioenergetics. This technical guide provides a comprehensive overview of the molecular and cellular consequences of this compound exposure, with a focus on its impact on mitochondria. Through a systematic review of the existing scientific literature, this document details the core mechanisms of this compound-induced toxicity, including its role as a potent redox cycler, the induction of oxidative stress, and the subsequent impairment of the mitochondrial electron transport chain. We present quantitative data on the effects of this compound on key mitochondrial parameters, outline detailed experimental protocols for assessing these effects, and provide visual representations of the implicated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological profile of this compound and developing potential therapeutic interventions.

Core Mechanism of this compound-Induced Mitochondrial Dysfunction

The primary mechanism underlying this compound's toxicity is its ability to undergo redox cycling, a process that generates a continuous flux of reactive oxygen species (ROS) within the cell, with mitochondria being a principal target.[1][2]

1.1. Redox Cycling and ROS Production

This compound, in its cationic form (DQ²⁺), can accept an electron from cellular reducing agents, primarily NADPH-cytochrome P450 reductases and other flavoproteins, to form a transient, unstable this compound radical (DQ⁺•).[3][4] This radical then rapidly reacts with molecular oxygen (O₂) to regenerate the parent dication and produce a superoxide anion (O₂⁻•).[1] This futile cycle consumes cellular reducing equivalents (NADPH) and leads to the massive production of superoxide.[4][5][6]

The superoxide anion is subsequently dismutated, either spontaneously or by superoxide dismutase (SOD), to hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.[1] This cascade of ROS generation overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.[2]

1.2. Impact on the Electron Transport Chain (ETC)

Mitochondria are major sites of this compound-induced ROS production.[7] While this compound itself may not directly penetrate intact mitochondrial membranes readily, its redox cycling in the cytoplasm and at the outer mitochondrial membrane can lead to mitochondrial damage.[8] Studies have shown that this compound can affect the activity of the mitochondrial electron transport chain complexes. Specifically, high concentrations of this compound have been shown to inhibit the activity of Complex I (NADH:ubiquinone oxidoreductase).[9] This inhibition can further exacerbate ROS production by the ETC.[7]

Quantitative Effects of this compound on Mitochondrial Parameters

The following tables summarize the quantitative data available in the literature regarding the impact of this compound on key mitochondrial functions.

Table 1: Effect of this compound on Mitochondrial Electron Transport Chain Activity

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Complex I Activity | SH-SY5Y cell mitochondria | 1 mM | 17% reduction (30 min), 52% reduction (45 min), 64% reduction (60 min) | [10] |

| Complex I Activity | PC12 cells | Not specified | Inhibition observed | [9] |

| Complex I, II, III, V Activity | Duck liver | Not specified | Decreased activities | [7] |

Table 2: this compound-Induced Changes in Mitochondrial Membrane Potential (ΔΨm) and ATP Levels

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Piglet intestinal mitochondria | 100 mg/kg bodyweight (in vivo) | Significant decrease | [11][12] |

| ATP Levels | PC12 cells | Not specified | Decreased level | [9] |

| Basal Respiration and ATP Production | Zebrafish larvae | 100 µM | Decreased |

Table 3: this compound-Induced Oxidative Stress Markers

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Reactive Oxygen Species (ROS) | PC12 cells | Not specified | Increased production | [9] |

| Reactive Oxygen Species (ROS) | Piglet intestinal mitochondria | 100 mg/kg bodyweight (in vivo) | Increased production | [11][12] |

| Malondialdehyde (MDA) | Piglet jejunal mucosa | 100 mg/kg bodyweight (in vivo) | Increased concentration | [12] |

| Superoxide Dismutase (SOD) Activity | Piglet jejunal mucosa | 100 mg/kg bodyweight (in vivo) | Decreased activity | [12] |

| Glutathione Peroxidase (GSH-Px) Activity | Piglet jejunal mucosa | 100 mg/kg bodyweight (in vivo) | Decreased activity | [12] |

Downstream Consequences of Mitochondrial Dysfunction

The profound mitochondrial damage initiated by this compound triggers several downstream cellular events, ultimately leading to cell death.

3.1. Apoptosis

Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. The loss of mitochondrial membrane potential and damage to the outer mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[13] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, culminating in apoptotic cell death.[14] Studies have demonstrated that this compound induces apoptosis, as evidenced by caspase activation and nuclear condensation.[9]

3.2. Mitophagy

To maintain cellular homeostasis, damaged mitochondria are selectively removed through a specialized form of autophagy known as mitophagy.[15] The PINK1/Parkin pathway is a major regulator of mitophagy.[15][16] Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin.[15] Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for recognition by autophagic machinery and subsequent degradation in lysosomes.[17] this compound has been shown to induce mitophagy, as indicated by the increased expression of mitophagy-related proteins like PINK1 and Parkin.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

4.1. Measurement of Mitochondrial Respiration (Seahorse XF Assay)

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. The Mito Stress Test protocol allows for the assessment of key parameters of mitochondrial function.

-

Principle: The assay measures the oxygen consumption rate (OCR) of cells in response to the sequential injection of mitochondrial inhibitors.

-

Reagents:

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Oligomycin (ATP synthase inhibitor).

-

FCCP (uncoupling agent).

-

Rotenone/Antimycin A (Complex I and III inhibitors).

-

This compound solution.

-

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Drug Loading: Load the sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and this compound (or vehicle control) at the desired final concentrations.

-

Seahorse Assay: Calibrate the sensor cartridge and then place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, followed by sequential injections of the compounds and measurement of the resulting changes in OCR.

-

-

Data Analysis: The Seahorse software calculates key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

4.2. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to assess mitochondrial membrane potential.

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.[18][19]

-

Reagents:

-

JC-1 dye.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

FCCP or CCCP (positive control for depolarization).

-

This compound solution.

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include a positive control (FCCP/CCCP) and a vehicle control.

-

JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a microplate reader.

-

Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

-

Flow Cytometry: Detect red fluorescence in the PE channel and green fluorescence in the FITC channel.

-

Plate Reader: Measure fluorescence at both emission wavelengths (red ~590 nm, green ~530 nm).

-

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

4.3. Measurement of Intracellular and Mitochondrial Reactive Oxygen Species (ROS)

Various fluorescent probes can be used to detect ROS production.

-

Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) are cell-permeable and become fluorescent upon oxidation by ROS. MitoSOX Red is a mitochondrial-targeted probe that fluoresces upon oxidation by superoxide.

-

Reagents:

-

H₂DCF-DA or MitoSOX Red.

-

Cell culture medium or appropriate buffer.

-

This compound solution.

-

-

Procedure (using H₂DCF-DA):

-

Cell Treatment: Treat cells with this compound.

-

Probe Loading: Incubate the cells with H₂DCF-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader (excitation/emission ~488/525 nm).

-

-

Data Analysis: An increase in fluorescence intensity indicates an increase in ROS production.

Visualizations

5.1. Signaling Pathways and Logical Relationships